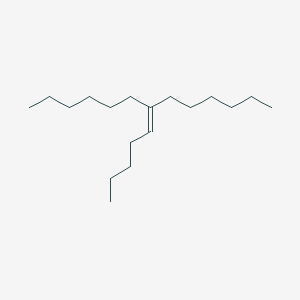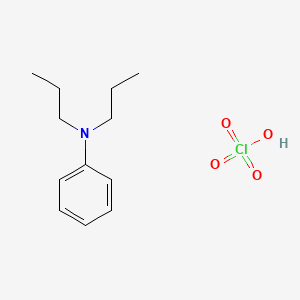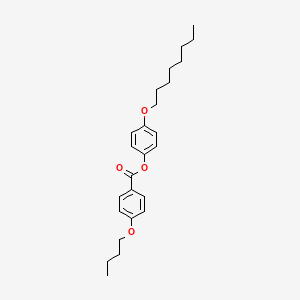![molecular formula C19H20N4O2S2 B14622475 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine CAS No. 59663-50-2](/img/structure/B14622475.png)
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with methanesulfinyl phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethyl-1,2,4-triazin-3-amine with 4-(methanesulfinyl)phenyl derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction of the triazine core can lead to the formation of different amine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine involves its interaction with specific molecular targets and pathways. The methanesulfinyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The triazine core may interact with nucleophilic sites in biomolecules, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(methylsulfanyl)-5-pyrimidinamine: Another compound with similar sulfur-containing groups.
Methanesulfonyl chloride: A simpler organosulfur compound used in various chemical reactions.
Uniqueness
This detailed article provides a comprehensive overview of 5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
59663-50-2 |
|---|---|
Formule moléculaire |
C19H20N4O2S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
N,N-dimethyl-5,6-bis(4-methylsulfinylphenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C19H20N4O2S2/c1-23(2)19-20-17(13-5-9-15(10-6-13)26(3)24)18(21-22-19)14-7-11-16(12-8-14)27(4)25/h5-12H,1-4H3 |
Clé InChI |
CEFHMCAWEOPVHX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC(=C(N=N1)C2=CC=C(C=C2)S(=O)C)C3=CC=C(C=C3)S(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)



![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)




![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)

![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
